2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine
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Overview
Description
2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronate ester group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine typically involves the reaction of boronic acid derivatives with suitable amine precursors. One common method involves the use of 1,3,2-dioxaborinane as a starting material, which is reacted with ethylene oxide and an amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate ester to borane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, borane derivatives, and substituted amine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boronate esters and boronic acids.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in targeting specific biomolecules. The pathways involved include the formation of boronate complexes and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester with similar reactivity but different structural features.
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but with different reactivity.
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: A boronate ester used in medicinal chemistry with unique structural properties.
Uniqueness
2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine is unique due to its specific combination of a boronate ester and an amine group, which imparts distinct reactivity and versatility in various chemical and biological applications. Its ability to form reversible covalent bonds with diols makes it particularly valuable in targeting specific biomolecules and in drug delivery systems .
Properties
CAS No. |
92679-08-8 |
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Molecular Formula |
C5H12BNO3 |
Molecular Weight |
144.97 g/mol |
IUPAC Name |
2-(1,3,2-dioxaborinan-2-yloxy)ethanamine |
InChI |
InChI=1S/C5H12BNO3/c7-2-5-10-6-8-3-1-4-9-6/h1-5,7H2 |
InChI Key |
ROZJZBJNOUCCQV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)OCCN |
Origin of Product |
United States |
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